1-(5-Isopropylpyrazin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Isopropylpyrazin-2-yl)ethanone is an organic compound with the molecular formula C10H13NO. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . This compound features a pyrazine ring substituted with an isopropyl group at the 5-position and an ethanone group at the 2-position, making it a valuable scaffold for the synthesis of biologically active molecules .
Vorbereitungsmethoden
The synthesis of 1-(5-Isopropylpyrazin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrazine with isopropylmagnesium bromide, followed by the addition of acetyl chloride to introduce the ethanone group . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
For industrial production, the process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety .
Analyse Chemischer Reaktionen
1-(5-Isopropylpyrazin-2-yl)ethanone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride results in alcohols .
Wissenschaftliche Forschungsanwendungen
1-(5-Isopropylpyrazin-2-yl)ethanone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5-Isopropylpyrazin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(5-Isopropylpyrazin-2-yl)ethanone can be compared with other pyrazine derivatives, such as:
1-(5-Methylpyrazin-2-yl)ethanone: Similar structure but with a methyl group instead of an isopropyl group.
1-(5-Ethylpyrazin-2-yl)ethanone: Contains an ethyl group, leading to variations in its chemical and biological properties.
1-(5-Propylpyrazin-2-yl)ethanone: Features a propyl group, which affects its solubility and reactivity compared to the isopropyl derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H12N2O |
---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
1-(5-propan-2-ylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-6(2)8-4-11-9(5-10-8)7(3)12/h4-6H,1-3H3 |
InChI-Schlüssel |
PNZXGJQJARETMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN=C(C=N1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.